molecular formula C10H16O4 B12572008 Ethyl (1S,2R)-2-(acetyloxy)cyclopentane-1-carboxylate CAS No. 603998-13-6

Ethyl (1S,2R)-2-(acetyloxy)cyclopentane-1-carboxylate

Cat. No.: B12572008
CAS No.: 603998-13-6
M. Wt: 200.23 g/mol
InChI Key: DVPVDANTGJWPDB-DTWKUNHWSA-N
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Description

Ethyl (1S,2R)-2-(acetyloxy)cyclopentane-1-carboxylate is an organic compound with a unique structure that includes a cyclopentane ring substituted with an acetyloxy group and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (1S,2R)-2-(acetyloxy)cyclopentane-1-carboxylate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods can include the use of microreactors to control reaction conditions precisely, leading to a more sustainable and scalable production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl (1S,2R)-2-(acetyloxy)cyclopentane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The acetyloxy group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The acetyloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted cyclopentane derivatives.

Scientific Research Applications

Ethyl (1S,2R)-2-(acetyloxy)cyclopentane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development due to its unique structure.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl (1S,2R)-2-(acetyloxy)cyclopentane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyloxy group can undergo hydrolysis to release acetic acid, which may play a role in its biological activity. The ester group can also be hydrolyzed to release ethanol and the corresponding carboxylic acid, which can further interact with biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl (1R,2S)-2-(acetyloxy)cyclopentane-1-carboxylate: A stereoisomer with different spatial arrangement of atoms.

    Methyl (1S,2R)-2-(acetyloxy)cyclopentane-1-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl (1S,2R)-2-(hydroxy)cyclopentane-1-carboxylate: Similar structure but with a hydroxy group instead of an acetyloxy group.

Properties

CAS No.

603998-13-6

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

IUPAC Name

ethyl (1S,2R)-2-acetyloxycyclopentane-1-carboxylate

InChI

InChI=1S/C10H16O4/c1-3-13-10(12)8-5-4-6-9(8)14-7(2)11/h8-9H,3-6H2,1-2H3/t8-,9+/m0/s1

InChI Key

DVPVDANTGJWPDB-DTWKUNHWSA-N

Isomeric SMILES

CCOC(=O)[C@H]1CCC[C@H]1OC(=O)C

Canonical SMILES

CCOC(=O)C1CCCC1OC(=O)C

Origin of Product

United States

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